molecular formula C21H23NO4 B557446 Fmoc-L-leucine CAS No. 35661-60-0

Fmoc-L-leucine

Cat. No. B557446
CAS RN: 35661-60-0
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-UHFFFAOYSA-N
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Description

Fmoc-L-Leucine is a base-labile, Fmoc-protected leucine amino acid . It is used in peptide synthesis, where it can be incorporated into peptides or small-molecule probes and tools . This allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .


Synthesis Analysis

This compound is synthesized using a method where 9-fluorenylmethoxycarbonyl (Fmoc) is used as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .


Molecular Structure Analysis

The empirical formula of this compound is C21H23NO4 . Its molecular weight is 353.41 .


Chemical Reactions Analysis

The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound appears as a white powder or white to off-white crystal . It has a melting point of 148 - 163 °C and an optical rotation of [a]D20 = -25 ± 2 º (C=1 in DMF) .

Scientific Research Applications

  • PPARγ Ligand with Insulin-Sensitizing Properties : F-L-Leu acts as a PPARγ ligand with unique pharmacological properties. It induces a specific allosteric configuration of PPARγ, resulting in differential cofactor recruitment. This unique interaction leads to modified patterns of gene activation, improving insulin sensitivity in various mouse models, while showing lower adipogenic activity compared to other PPARγ ligands. This suggests its potential as a selective modulator for certain PPARγ-signaling pathways (Rocchi et al., 2001).

  • Solid-State NMR Spectroscopy : The structure of Fmoc-protected amino acids like F-L-Leu was studied using solid-state NMR spectroscopy. This study highlights the potential of 17O NMR as a tool for structural studies of biological systems, providing insights into the molecular structures and interactions of such compounds (Keeler et al., 2017).

  • Functionalization of Cellulose Whiskers : Fmoc–L-leucine was used to functionalize cellulose whiskers through esterification. This approach creates a possibility for merging the properties of biocompatible materials and introducing biologically active building blocks into cellulose whiskers (Cateto & Ragauskas, 2011).

  • Neuroprotective Potential in Brain Injury Models : Fmoc-L-leucine has demonstrated neuroprotective potential in both mature and immature brain injury models. It was effective in protecting against audiogenic seizures in magnesium-deficient mice and reduced lesions in a model of neonatal brain injury, indicating its potential for brain protection without typical protective mechanisms seen in conventional drugs (Maurois et al., 2008).

  • Surfactant Properties of Fmoc-Amino Acid Salts : The sodium salts of this compound were found to have surfactant properties. This study explored their critical micelle concentrations and molecular structures, contributing to understanding the surfactant behavior of such modified amino acids (Vijay & Polavarapu, 2012).

Mechanism of Action

Target of Action

Fmoc-L-leucine primarily targets the Peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear hormone receptor that heterodimerizes with retinoic X receptors to modulate gene expression related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism .

Mode of Action

This compound acts as a selective PPARγ modulator . It activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone . Additionally, this compound can be incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .

Biochemical Pathways

This compound affects the pathways related to adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism . These pathways are modulated through the activation of PPARγ . Additionally, this compound can form versatile non-equilibrium assemblies via alternate assembly pathways .

Pharmacokinetics

It’s known that this compound can be incorporated into peptides or small-molecule probes and tools , suggesting that it may have the ability to interact with various biological systems.

Result of Action

This compound improves insulin sensitivity in normal, diet-induced glucose-intolerant, and in diabetic db/db mice . It also has a lower adipogenic activity . In addition, this compound has been shown to have antibacterial activity by targeting and destroying the bacterial cell membrane, causing cytoplasmic leakage and eventually cell death .

Action Environment

The action of this compound can be influenced by environmental factors such as light and temperature . For instance, its ability to form a covalent bond for photoaffinity labeling of cellular targets and protein-protein interactions is triggered by UV light irradiation . Moreover, initial chemical and thermal inputs can force the monomers to follow different assembly pathways .

Safety and Hazards

When handling Fmoc-L-Leucine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-L-Leucine can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . It also has potential applications in the synthesis of a cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .

Biochemical Analysis

Biochemical Properties

Fmoc-L-leucine is known to interact with various enzymes, proteins, and other biomolecules. It is a selective modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and glucose homeostasis . This compound activates PPARγ with a lower potency but a similar maximal efficacy compared to rosiglitazone, a well-known PPARγ agonist .

Cellular Effects

This compound has been shown to improve insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . It also has a lower adipogenic activity, meaning it induces less fat production . In addition, this compound has been reported to have antibacterial activity against both Gram-positive and Gram-negative bacteria when incorporated into an amino acid-based hydrogel .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PPARγ. By activating this receptor, this compound influences gene expression related to lipid metabolism and glucose homeostasis . This activation can lead to improved insulin sensitivity and reduced adipogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific temporal data on this compound is limited, it’s known that the effects of PPARγ agonists can vary over time, with initial activation leading to changes in gene expression that can have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the PPARγ signaling pathway, which plays a crucial role in lipid metabolism and glucose homeostasis . The activation of PPARγ by this compound can influence metabolic flux and metabolite levels, potentially leading to improved insulin sensitivity and reduced adipogenesis .

Subcellular Localization

Given its role as a PPARγ agonist, it is likely to be found in the nucleus where PPARγ is located .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126727-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC334290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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